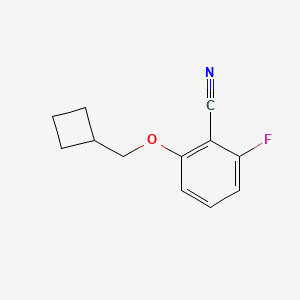
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutylmethoxy compounds are a class of organic compounds that contain a cyclobutane ring and a methoxy group . They have been used in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of cyclobutylmethoxy compounds can vary depending on the specific compound. For example, 2-(Cyclobutylmethoxy)acetohydrazide has a molecular formula of C7H14N2O2 , while 2-(Cyclobutylmethoxy)isonicotinonitrile has a molecular formula of C11H12N2O .Chemical Reactions Analysis
Cyclobutanes are known for their high reactivity due to the strain in the cyclobutane ring . This reactivity can be harnessed in a variety of addition, rearrangement, and insertion reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclobutylmethoxy compounds can vary depending on the specific compound. For example, 2-(Cyclobutylmethoxy)acetohydrazide has a molecular weight of 158.20 g/mol and a topological polar surface area of 64.4 Ų .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Facile Synthesis Techniques : A study by Szumigala et al. (2004) details a scalable synthesis method for related compounds like 2-bromo-3-fluorobenzonitrile, demonstrating the potential for facile chemical transformations of similar compounds (Szumigala et al., 2004).
Application in Radiopharmaceuticals : Zlatopolskiy et al. (2012) describe the use of related compounds in the preparation of low-molecular weight radiopharmaceuticals, indicating potential applications in medical imaging and treatment (Zlatopolskiy et al., 2012).
Material Synthesis
Novel Ketamine Derivatives : Research by Moghimi et al. (2014) on the development of novel ketamine derivatives using fluorobenzonitriles suggests possible applications in synthesizing new compounds for various purposes (Moghimi et al., 2014).
Arylation of Fluorinated Benzonitriles : Peshkov et al. (2019) explored phenylation of fluorobenzonitriles, opening avenues for developing novel fluorinated cyanobisarenes (Peshkov et al., 2019).
Analytical and Structural Studies
Structural and Electronic Properties : A study by da Silva et al. (2012) on 2-fluorobenzonitriles provides insights into their structural and electronic properties, relevant for understanding similar compounds like 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile (da Silva et al., 2012).
Crystal Structure Analysis : Naveen et al. (2006) performed crystal structure analysis on related compounds, which is crucial for understanding the physical and chemical characteristics of this compound (Naveen et al., 2006).
Biological and Pharmacological Research
- Inhibition of CDC25B Phosphatase : Lund et al. (2014) discovered that compounds like 2-fluoro-4-hydroxybenzonitrile can inhibit CDC25B phosphatase, suggesting potential therapeutic applications for similar compounds (Lund et al., 2014).
Advanced Spectroscopy
- Vibrational Spectroscopy Studies : Zhao et al. (2018) and Kamaee et al. (2015) investigated the vibrational properties of fluorobenzonitriles using advanced spectroscopic techniques, providing insights that could be applicable to this compound (Zhao et al., 2018); (Kamaee et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclobutylmethoxy)-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-5-2-6-12(10(11)7-14)15-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMJZDMYYSVQHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C(=CC=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
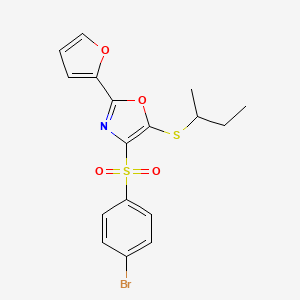
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2354084.png)
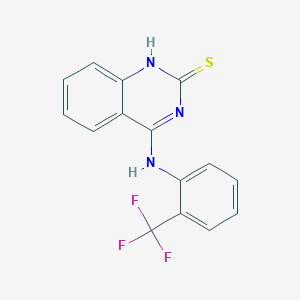
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)
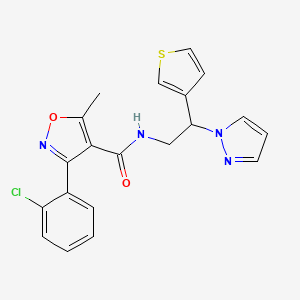
![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)
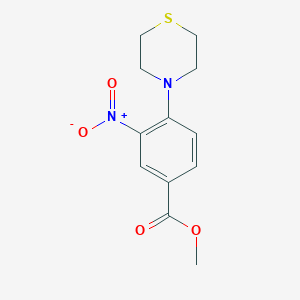
![3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354097.png)

![5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2354099.png)
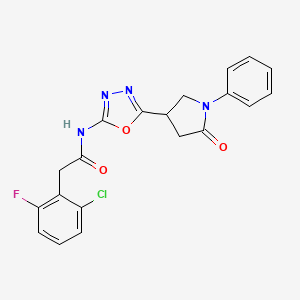

![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)

